
1,1'-Bis(dichlorophosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(dichlorophosphino)-Ferrocene is an organophosphorus compound that features a ferrocene backbone with two dichlorophosphino groups attached to the cyclopentadienyl rings. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metals. Its unique structure and properties make it a valuable compound in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dichlorophosphino)-Ferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the phosphorus trichloride.
Industrial Production Methods: While specific industrial production methods for 1,1’-Bis(dichlorophosphino)-Ferrocene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Bis(dichlorophosphino)-Ferrocene undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Coordination: The compound can form coordination complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Coordination: Transition metal salts in an inert atmosphere.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with various substituents.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(dichlorophosphino)-Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which 1,1’-Bis(dichlorophosphino)-Ferrocene exerts its effects is primarily through its ability to coordinate with metal ions. The dichlorophosphino groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A related compound with diphenylphosphino groups instead of dichlorophosphino groups.
Uniqueness: 1,1’-Bis(dichlorophosphino)-Ferrocene is unique due to the presence of chlorine atoms, which can be further modified through substitution reactions. This provides additional versatility in the synthesis of various derivatives and coordination complexes, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H8Cl4FeP2 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |
InChI-Schlüssel |
NPMZCAJVVAULRY-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


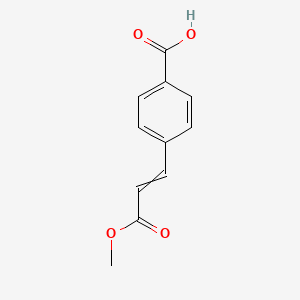
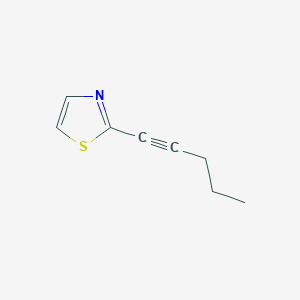
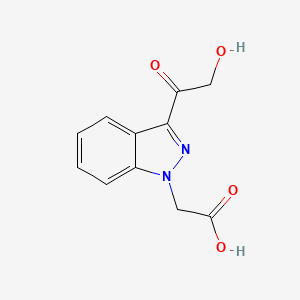
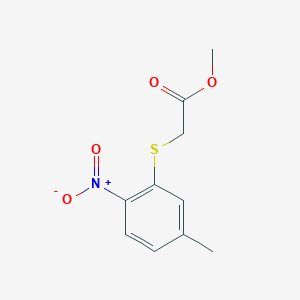
![3-bromo-5-[1-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazol-4-yl]-pyridine](/img/structure/B8734819.png)
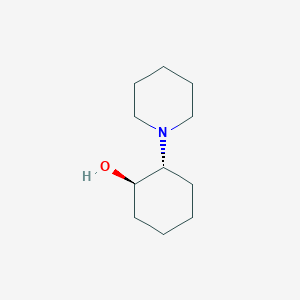
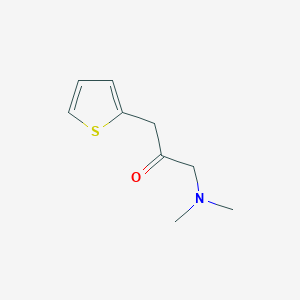
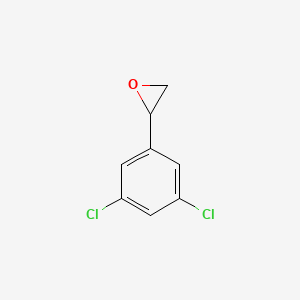


![8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8734873.png)
![Thieno[2,3-d]pyrimidine-2,4-diamine, 5-methyl-](/img/structure/B8734881.png)


